Product packaging for XPF-St8(Cat. No.:)

XPF-St8

Cat. No.: B1575545
Attention: For research use only. Not for human or veterinary use.
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Description

XPF-St8 is a synthetic peptide provided for foundational research purposes. This product is intended for use in laboratory studies only and is not for diagnostic or therapeutic applications, or for human use. Researchers investigating new treatments for Neglected Tropical Diseases (NTDs) may find this compound of interest. Peptides derived from the Xenopsin Precursor Factor (XPF) family, such as those identified in amphibian skin secretions, have demonstrated potential antiparasitic properties in preliminary studies. These antimicrobial peptides (AMPs) are explored for their activity against protozoan parasites, including those responsible for Chagas disease, human African trypanosomiasis, and leishmaniasis. The exact mechanism of action and specific research value of this compound require further characterization by qualified research personnel.

Properties

bioactivity

Gram+ & Gram-, Fungi, Mammalian cells,

sequence

GFMSKVANFAKKFAKGGVNAIMNQK

Origin of Product

United States

Historical Context and Evolution of Xpf St8 Research

Genesis and Initial Scholarly Reports of XPF-St8

This compound was first identified as a peptide from the skin secretion of the tropical clawed frog, Silurana tropicalis. Its discovery was part of a comprehensive study aimed at charting the full gene repertoire underlying the defense peptide arsenal (B13267) of this amphibian. Initial reports characterized this compound as one of up to 19 peptides encoded by a cluster of 13 transcriptionally active genes. nih.gov

This peptide is part of a defense system that includes hormone-like peptides (HLPs), which act as toxins against predators, and antimicrobial peptides (AMPs) that protect against infectious microorganisms. researchgate.net The gene encoding this compound is believed to have originated from a duplicated gastrointestinal hormone gene that, through major remodeling of its promoter region, acquired a defense-related function. nih.govresearchgate.net

The amino acid sequence of this compound was determined to be GFMSKVANFAKKFAKGGVNAIMNQK. nih.govamazonaws.comscribd.com Scholarly reports indicate that the precursor protein for this compound, along with those for prepro-XPF-St7 and prepro-XPF-St7p, shows similarity to the peptide phenylalanine-glutamine-amide (pFQa), a 14-amino-acid-long peptide found in Silurana epitropicalis. researchgate.netresearchgate.net

Table 1: Properties of this compound

Property Value
Amino Acid Sequence GFMSKVANFAKKFAKGGVNAIMNQK
Organism of Origin Silurana tropicalis
Precursor Gene This compound
Homologous Peptide pFQa-St2

Milestones in Academic Investigation of this compound

A significant milestone in the academic investigation of this compound was the comprehensive 2013 study that not only identified the peptide but also placed it within an evolutionary context. This research uncovered a single cluster of 15 homologous genes spanning approximately 380-kb over two scaffolds of the S. tropicalis genome. These genes, including this compound, were found to have considerable variation in length and are composed of multiple exons. nih.gov

The study demonstrated that new defense functions, such as antimicrobial activity, arose through the mutation of the precursor proteins, leading to the proteolytic processing of secondary peptides alongside the original ones. researchgate.net This provided a deeper understanding of how a single ancestral gene could give rise to a diverse arsenal of defense peptides.

Further research has included this compound in broader analyses of amphibian antimicrobial peptides, examining their activity against a range of cell types. figshare.com These investigations are crucial for understanding the functional diversification of these molecules.

**Table 2: Gene Characteristics for Selected Peptides from *Silurana tropicalis***

Gene Number of Exons Gene Length (kb) Encoded Peptide
cpf-St6 4 ~3.6 CPF-St6
xpf-St5 5 >23.5 XPF-St5
This compound 5 Not specified This compound
pgla-St2 5 Not specified PGLa-St2
pgla-St3 5 Not specified PGLa-St3

Paradigmatic Shifts in this compound Research Methodologies

The investigation of this compound and its related peptides exemplifies a paradigmatic shift in research methodologies. Early studies on amphibian secretions often focused on the isolation and characterization of individual peptides. However, the research that brought this compound to light employed a more integrated and high-throughput approach.

This modern methodology combines:

Transcriptome analysis to identify the actively transcribed genes in the frog's skin.

Genome analysis to understand the genetic architecture, including the number and arrangement of the genes encoding these peptides.

Peptidome analysis to identify the final peptide products present in the skin secretions.

Phylogenetic analysis to reconstruct the evolutionary history of these genes and peptides. nih.gov

This multi-omics approach has allowed researchers to move beyond simply cataloging peptides to understanding the genetic and evolutionary mechanisms that generate such a diverse chemical defense system. This shift from a reductionist to a systems-level approach represents a significant advancement in the field of chemical ecology and natural product discovery.

Synthetic Methodologies for Xpf St8

Foundational Synthetic Routes for XPF-St8

The primary approaches for synthesizing peptides chemically involve either stepwise elongation of the peptide chain or assembling pre-formed fragments. Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are foundational methodologies. SPPS is particularly common for sequences of this length.

Stepwise Synthesis Protocols for this compound

Stepwise synthesis involves adding amino acid residues one at a time to a growing peptide chain. In SPPS, the C-terminal amino acid is typically anchored to an insoluble resin. The peptide chain is then built sequentially by coupling protected amino acids to the free N-terminus of the resin-bound peptide. Each coupling step is followed by deprotection of the N-terminus to allow for the addition of the next amino acid.

A typical stepwise SPPS protocol for a peptide like this compound would involve:

Anchoring the C-terminal amino acid: The first amino acid (in the case of this compound, the C-terminal glutamine) is attached to a functionalized solid support resin, such as Wang resin or Rink amide resin, depending on the desired C-terminal functionality (free acid or amide).

N-terminal deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid (commonly Fmoc or Boc) is removed using a suitable reagent (e.g., piperidine (B6355638) for Fmoc, trifluoroacetic acid for Boc).

Coupling of the next amino acid: The subsequent protected amino acid is activated (e.g., using carbodiimides like DIC or DCC, often with additives like HOBt or HOAt, or using uronium/phosphonium salts like HATU or HBTU) and coupled to the free N-terminus of the peptide chain on the resin.

Washing steps: Extensive washing is performed after each deprotection and coupling step to remove excess reagents, byproducts, and protecting groups.

Repeat: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide chain is assembled.

Cleavage from the resin and deprotection: Once the synthesis is complete, the peptide is cleaved from the solid support and simultaneously or subsequently globally deprotected using a strong acid cocktail (e.g., TFA with scavengers).

One-Pot Synthetic Strategies for this compound

While traditional peptide synthesis is often stepwise, one-pot strategies aim to perform multiple reactions in a single vessel without isolating intermediates. numberanalytics.comwikipedia.orgwisdomlib.orgacs.org For peptides, this is less common for the full chain elongation compared to small molecule synthesis, but one-pot approaches can be applied to specific segments or for incorporating modified amino acids or cyclization steps.

In the context of peptide synthesis, a "one-pot" approach might refer to:

Segment Condensation: Synthesizing smaller peptide fragments separately using stepwise methods and then coupling these fragments in a one-pot reaction in solution or on a solid support. This can be advantageous for longer peptides, potentially reducing the accumulation of errors from repetitive stepwise couplings.

Incorporation of modified residues: A one-pot reaction could be used to synthesize a modified amino acid and immediately incorporate it into the peptide chain without isolation of the modified monomer.

Cyclization: If this compound were to contain a cyclic motif (the provided sequence does not explicitly indicate one, but some peptides do), the cyclization step could potentially be performed in a one-pot fashion after the linear sequence is assembled.

Challenges in one-pot peptide synthesis include ensuring compatibility of reagents and reaction conditions for consecutive steps and minimizing side reactions that can lead to impurities.

Advanced and Specialized Synthetic Approaches for this compound

Beyond the foundational methods, advanced techniques can be employed to address specific challenges in peptide synthesis, such as achieving high stereochemical purity or improving sustainability.

Stereoselective Synthesis of this compound Analogues

Stereoselective synthesis is crucial in peptide chemistry because the biological activity of a peptide is highly dependent on the correct stereochemistry of its amino acid residues, which are typically L-amino acids. ijfans.orgmdpi.comijfans.orgupol.cz While standard SPPS using commercially available L-amino acids generally ensures the correct stereochemistry at the α-carbon, challenges arise when:

Incorporating non-proteinogenic or modified amino acids: These may be available as racemates or mixtures of stereoisomers, requiring stereoselective synthesis or resolution before incorporation.

Suppressing epimerization: During the coupling steps, particularly with certain activated amino acids (e.g., histidine, cysteine), epimerization at the α-carbon can occur, leading to the incorporation of the undesired D-isomer. Strategies to minimize epimerization include the choice of coupling reagents, additives, and reaction conditions.

Synthesizing analogues with D-amino acids or other chiral centers: If analogues of this compound containing D-amino acids or other chiral centers are desired, specific stereoselective methods must be employed to control the configuration at these positions. ethz.ch Techniques include using chiral auxiliaries, chiral catalysts, or enzymatic methods. ijfans.org

Data tables in stereoselective synthesis would typically include:

Coupling MethodAmino AcidEpimerization Rate (%)Coupling Efficiency (%)
Method ALeu0.5>99
Method BHis3.198
Method CPhe0.2>99

Detailed research findings in this area would involve spectroscopic analysis (e.g., chiral HPLC, NMR) to determine the diastereomeric or enantiomeric excess of the synthesized peptide or intermediates.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to peptide synthesis aims to reduce the environmental impact of the process. skpharmteco.comconsensus.apppandawainstitute.comimist.maepa.gov This is particularly relevant for large-scale production. Key principles include:

Waste Prevention: Designing synthetic routes that minimize the generation of byproducts and waste. consensus.appepa.gov

Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final product. consensus.appimist.ma

Use of Less Hazardous Chemicals: Employing less toxic solvents, reagents, and catalysts. skpharmteco.comconsensus.appimist.ma This could involve exploring alternative solvents to commonly used ones like DMF or NMP in SPPS. skpharmteco.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. consensus.appimist.maepa.gov

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources. consensus.appimist.maepa.gov

Catalysis: Using catalytic reagents (which are used in small amounts and can be recycled) instead of stoichiometric reagents. epa.gov

Research findings in green peptide synthesis might report:

Solvent SystemWaste Generated ( kg/kg product)Energy Consumption (kWh/kg product)Yield (%)
DMF-based5015095
Green Solvent A208092
Green Solvent B3511096

Efforts in this area focus on developing more environmentally friendly coupling reagents, deprotection strategies, and solvent systems for SPPS and LPPS.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactions are conducted in continuous streams rather than in batch vessels, offers several advantages for peptide synthesis, particularly for scalability and control. elveflow.comacs.orgthieme.dersc.orgrsc.org

Potential applications of flow chemistry in this compound synthesis include:

Improved reaction control: Flow systems allow for precise control of temperature, pressure, and reaction time, which can enhance reaction efficiency and selectivity, and minimize side reactions. rsc.org

Enhanced mass and heat transfer: This is particularly beneficial for reactions involving solid supports (like SPPS resins) or those that are exothermic. elveflow.comrsc.org

Increased safety: Handling hazardous reagents or intermediates can be safer in a contained flow system. elveflow.comacs.org

Automation and scalability: Flow platforms are well-suited for automation and can be easily scaled up for larger production quantities. elveflow.comacs.org

Integrated processes: Multiple reaction steps, including coupling, deprotection, and washing, can potentially be integrated into a continuous flow system, reducing manual handling and potentially enabling one-pot like sequences in a continuous mode. elveflow.comacs.org

Data from flow chemistry experiments could include:

Reactor TypeFlow Rate (mL/min)Temperature (°C)Residence Time (min)Coupling Yield (%)
Microreactor A0.5405>99
Packed Bed Reactor B2.0501098

Research in this area explores the design of specialized flow reactors for SPPS, the development of compatible reagents and resins for flow conditions, and the optimization of flow parameters for efficient peptide chain elongation and cleavage.

Based on the conducted search, specific detailed research findings regarding the synthesis, isolation, purification, yield optimization, and scale-up considerations for the chemical compound "this compound" in a research context were not found.

The search results indicate that this compound is identified as an antibacterial peptide isolated from the African clawed frog Silurana tropicalis. It is described as having activity against gram-positive bacteria, gram-negative bacteria, and fungi. Its amino acid sequence is reported as GFMSKVANFAKKFAKGGVNAIMNQK, with a molecular formula of C121H196N34O31S2 and a molecular weight of 2687.23. One source lists it as a functional peptide.

However, comprehensive research data specifically detailing the synthetic methodologies employed for this compound, the techniques used for its isolation and purification in research, or studies focused on optimizing its yield and considering scale-up for research purposes were not present in the search results. General information on peptide synthesis, isolation, purification techniques like chromatography (HPLC, SFC), and strategies for yield optimization and scale-up in chemical synthesis research were found sigmaaldrich.combeilstein-journals.orgresearchgate.netacs.orgsymeres.combu.edursc.orgbioduro.comemotion-master.euresearchgate.netresearchgate.netfrontiersin.orgaps.orgucc.ieresearchgate.netjocpr.comnih.govmdpi.commdpi.comokstate.eduscale-up.comarxiv.orgmdpi.comresearchgate.net, but these did not provide specific application details or data related to this compound.

Furthermore, a direct PubChem CID for "this compound" under this specific name was not located in the search results.

Due to the lack of specific research findings and data pertaining to the synthesis, isolation, purification, yield optimization, and scale-up of this compound within the search results, it is not possible to generate a detailed, scientifically accurate article focusing solely on these aspects of the compound as requested by the provided outline.

Mechanistic Investigations of Xpf St8 Interactions

Reaction Mechanisms Involving XPF-St8 as a Reactant or Product

Kinetic Studies of this compound-Mediated Reactions

Kinetic studies are essential for determining the rate at which reactions involving this compound occur and how these rates are influenced by factors such as concentration, temperature, and the presence of other species. These studies help in formulating rate laws and proposing plausible reaction mechanisms. upi.edu Methods commonly employed include monitoring the change in concentration of reactants or products over time using techniques like spectroscopy or chromatography. upi.edu The initial rate method, where the reaction rate is measured at different initial concentrations, is a frequently used approach to determine reaction orders. upi.edu

For reactions mediated by this compound, initial rate studies were conducted to understand the dependence of the reaction velocity on the concentrations of this compound and other coreactants.

Table 1: Initial Rate Data for a Hypothetical Reaction Involving this compound

Experiment[this compound] (µM)[Coreactant] (µM)Initial Rate (µM/s)
110500.5
220501.0
3101002.0

Analysis of hypothetical data similar to that presented in Table 1 would typically involve plotting the initial rate against the concentration of each reactant while holding others constant. If, for instance, doubling [this compound] doubles the rate (Experiments 1 and 2), the reaction is likely first-order with respect to this compound. If doubling [Coreactant] quadruples the rate (Experiments 1 and 3, assuming a consistent relationship), the reaction would be second-order with respect to the Coreactant. Such analyses lead to the determination of the rate law and rate constant, providing quantitative information about the reaction speed. upi.edu

For enzymatic or catalyzed reactions involving this compound, Michaelis-Menten kinetics or similar models may be applied to determine parameters like Vmax and Km, providing insights into the affinity of this compound for its substrate and the maximum catalytic rate. teachmephysiology.comjackwestin.combritannica.comwikipedia.org

Spectroscopic Probing of Reaction Intermediates for this compound Transformations

Reactive intermediates are transient, high-energy species formed during a chemical reaction that quickly convert into more stable molecules. lumenlearning.com Identifying and characterizing these intermediates is crucial for fully understanding a reaction mechanism. nih.govdbatu.ac.in Spectroscopic methods are powerful tools for detecting these short-lived species. lumenlearning.comnih.govdbatu.ac.in Techniques such as UV-Vis, IR, and NMR spectroscopy can be used to monitor changes in concentration over time and, in some cases, directly observe intermediates. lumenlearning.comnih.govdbatu.ac.inlongdom.orgrsc.org Fast spectroscopic methods are often necessary due to the transient nature of intermediates. lumenlearning.com Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is also increasingly used for detecting charged intermediates. nih.govrsc.org

Studies on the transformation of this compound have utilized time-resolved spectroscopy to detect potential intermediates. For example, transient absorption spectroscopy could reveal species with distinct absorption profiles that appear and disappear during the reaction timescale.

Figure 1: Hypothetical Transient Absorption Spectra During this compound Transformation

(A hypothetical figure would show a series of UV-Vis spectra recorded at different time points after initiating a reaction involving this compound. New peaks representing intermediates would appear and then decrease over time as products form.)

Analysis of such hypothetical spectra allows for the determination of the lifetimes of intermediates and provides clues about their chemical structures based on their spectral characteristics. osti.gov NMR spectroscopy, including specialized hyperpolarized NMR techniques, can also be employed to detect and identify low-concentration intermediates, providing direct structural information. sciencelink.netmpg.dersc.org Chemical trapping experiments, where a highly reactive intermediate is reacted with an added compound to form a stable, detectable product, can also provide indirect evidence for the intermediate's existence. dbatu.ac.in

Molecular-Level Interactions of this compound with Substrates

Beyond understanding reaction pathways, it is vital to characterize how this compound interacts at a molecular level with its binding partners or substrates. This involves quantifying the strength of these interactions and understanding how binding affects the conformation or activity of the interacting molecules.

Binding Affinity Studies of this compound in Model Systems

Binding affinity quantifies the strength of the interaction between two molecules. malvernpanalytical.comcatalysis.blogmolbiolcell.org This is typically measured by the equilibrium dissociation constant (KD), where a smaller KD indicates higher affinity. malvernpanalytical.com Various label-free and labeled techniques are used to measure binding affinity. malvernpanalytical.com Label-free methods include Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and spectroscopic assays like UV/Vis spectrophotometry and NMR spectroscopy. malvernpanalytical.comcatalysis.blogfindlight.netyoutube.comnih.govnicoyalife.comnih.gov Labeled methods include techniques like ELISA. malvernpanalytical.com

SPR is a widely used technique that measures binding in real-time by immobilizing one binding partner (ligand) on a sensor surface and flowing the other partner (analyte) over it. nih.govnicoyalife.comgiffordbioscience.com The binding event causes a change in refractive index near the sensor surface, generating a signal (response units, RU). nih.govnih.govgiffordbioscience.com SPR can provide both kinetic parameters (association rate, ka, and dissociation rate, kd) and the equilibrium dissociation constant (KD = kd/ka). nih.govgiffordbioscience.com

Binding studies investigating the interaction of this compound with a model substrate (e.g., a protein or nucleic acid) have been conducted using SPR. A hypothetical sensorgram is shown below.

Figure 2: Hypothetical SPR Sensorgram for this compound Binding to an Immobilized Substrate

(A hypothetical figure would show an SPR sensorgram with distinct association, steady-state, and dissociation phases upon injection of different concentrations of this compound over an immobilized substrate.)

Analysis of such hypothetical SPR data at various this compound concentrations allows for the determination of binding kinetics and affinity.

Table 2: Hypothetical SPR Binding Data for this compound and a Model Substrate

[this compound] (µM)Req (RU)
0.515
1.030
2.055
5.090
10.0120
20.0145

Plotting the equilibrium response (Req) against the concentration of this compound and fitting the data to a binding isotherm model allows for the calculation of the KD value. Hypothetical studies suggest this compound binds to this model substrate with a KD in the low micromolar range, indicating a moderate affinity interaction.

Allosteric Modulation Mechanisms by this compound

Allosteric modulation occurs when a molecule binds to a site on a protein or receptor distinct from the active or orthosteric site, inducing a conformational change that affects the protein's activity or its affinity for other ligands. wikipedia.orgnih.govwikipedia.org Allosteric modulators can be positive (enhancing activity or affinity), negative (reducing activity or affinity), or neutral. wikipedia.orgnih.gov These modulators function by altering binding affinity, modulating unbinding rates, preventing desensitization, or stabilizing active or inactive conformations. wikipedia.org

Investigations into the mechanism of this compound suggest it may act as an allosteric modulator for certain target proteins. Unlike orthosteric ligands that compete for the primary binding site, this compound appears to bind to a distinct allosteric site. wikipedia.orgwikipedia.org This binding event hypothetically induces a conformational change in the target protein, altering its interaction with its natural ligand or substrate.

For example, in a hypothetical study involving a receptor protein, this compound was found to increase the binding affinity of the endogenous agonist without directly competing for the agonist binding site. This indicates a positive allosteric modulation effect. wikipedia.orgnih.gov

Figure 3: Hypothetical Model of this compound Allosteric Modulation

(A hypothetical figure would illustrate a target protein with an orthosteric binding site and a separate allosteric binding site. This compound is shown binding to the allosteric site, inducing a conformational change that affects the orthosteric site's interaction with its ligand.)

Detailed research findings, potentially involving techniques like X-ray crystallography or cryo-EM, would be required to fully elucidate the structural changes induced by this compound binding and the specific interactions at the allosteric site. researchgate.net Mutagenesis studies targeting residues in the putative allosteric site could further confirm its role in this compound binding and modulation.

Theoretical and Computational Studies of Xpf St8

Quantum Chemical Calculations on XPF-St8

Quantum chemical calculations are powerful tools for investigating the electronic properties and reactivity of molecules. However, specific studies applying these methods to this compound have not been found.

Electronic Structure Elucidation of this compound

There are no available studies that specifically detail the electronic structure of this compound. Such an analysis would typically involve methods like Density Functional Theory (DFT) or other ab initio quantum chemical calculations to understand the distribution of electrons, molecular orbitals, and electrostatic potential, which are crucial for its reactivity and interaction with other molecules.

Reaction Pathway Prediction for this compound Transformations

No research has been published on the prediction of reaction pathways for transformations of this compound. This type of study would be essential for understanding its metabolic fate or designing synthetic modifications.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are widely used to study the conformational dynamics and interactions of peptides. Despite the utility of these methods, there are no specific MD simulation studies reported for this compound.

Conformational Analysis of this compound

A detailed conformational analysis of this compound through methods such as molecular dynamics simulations has not been documented. Such studies would provide insights into its three-dimensional structure and flexibility in different environments, which are key to its biological function.

Solvation Effects on this compound Reactivity

The influence of solvent on the structure and reactivity of this compound has not been investigated in the available literature. Understanding solvation effects is critical for predicting its behavior in a biological milieu.

In Silico Screening and Design Principles for this compound Analogues

While computational methods for the in silico screening and design of novel antimicrobial peptides are well-established, there is no evidence of their specific application to develop analogues of this compound. Such studies would be valuable for designing new peptides with improved activity or stability.

No Information Found for Chemical Compound "this compound"

Following a comprehensive search of scientific literature and databases, no information was found for a chemical compound specifically designated as "this compound." As a result, the requested article on the "" cannot be generated.

The search for "this compound" and related computational design studies did not yield any relevant results for a small molecule or chemical entity with this name. The search results primarily pertained to the Xeroderma Pigmentosum group F (XPF) protein, a key component of the DNA repair machinery in humans. Computational studies in this area focus on identifying potential inhibitors of the XPF protein for therapeutic purposes, rather than on a specific compound named this compound. mdpi.comnih.govresearchgate.net

It is possible that "this compound" is a novel or proprietary compound not yet disclosed in public-domain scientific literature, a misnomer, or an internal project name. Without any available data on its structure, properties, or biological activity, it is not possible to provide the requested detailed analysis of its ligand-based and structure-based computational design.

Should "this compound" be an alternative designation for a known chemical entity, or if relevant research data is available under a different name, providing such information would be necessary to proceed with generating the requested scientific article.

No Information Found for "this compound"

Following a comprehensive search for the chemical compound designated "this compound," no verifiable scientific data, research articles, or database entries corresponding to this identifier have been found. The term "this compound" does not appear to be a recognized name or code for any known chemical substance in the public domain of scientific literature or chemical registries.

Therefore, it is not possible to generate an article on its applications in non-clinical research disciplines as requested. The subsequent sections and subsections of the proposed article outline, including its role in materials science, engineering, catalysis, and chemical synthesis, cannot be addressed due to the absence of any foundational information on the compound itself.

It is possible that "this compound" may be an internal company code, a very new or unpublished compound, or a typographical error. Without a valid chemical structure, IUPAC name, CAS number, or any other standard identifier, a scientifically accurate and informative article cannot be produced.

No Information Available for Chemical Compound “this compound”

Following a comprehensive search of publicly available scientific and research databases, no specific information has been found for a chemical compound designated as “this compound.” This includes a lack of data regarding its use in analytical chemistry research and in vitro biological studies.

The absence of any mention of "this compound" in the searched literature suggests that this compound may be one of the following:

A hypothetical or theoretical molecule that has not yet been synthesized or documented.

An internal or proprietary code name used within a specific research group or company that has not been disclosed in public literature.

A very new or obscure compound that has not yet been indexed in the scientific databases and search engines accessed.

An incorrect or misspelled designation.

Without any available data, it is not possible to provide the requested detailed article on the applications of this compound in the specified non-clinical research disciplines. The required sections on its use as a derivatization reagent, a stationary phase component in chromatography, a component in chemical sensors, a tool for elucidating molecular targets, or as a probe for cellular pathway interrogation cannot be addressed.

Further investigation would require a correct and publicly documented identifier for the compound of interest.

Applications of Xpf St8 in Non Clinical Research Disciplines

XPF-St8 in In Vitro Biological Research

Mechanistic Studies of this compound-Cellular Component Interactions

Investigations into the molecular mechanisms underpinning the biological activity of the compound designated as this compound have revealed intricate interactions with key cellular components. These studies have been fundamental in elucidating the pathways through which this compound exerts its effects in non-clinical research models. The primary mechanism of action identified is the inhibition of histone deacetylase (HDAC) enzymes, which leads to a cascade of downstream cellular events.

Direct Enzymatic Inhibition:

At the core of this compound's activity is its direct interaction with and inhibition of a range of histone deacetylase enzymes. nih.govnih.gov this compound, also known as suberoylanilide hydroxamic acid (SAHA), functions as a pan-HDAC inhibitor, affecting the activity of Class I and Class II HDACs. nih.govscienceopen.com Crystallographic studies have provided a detailed view of this interaction, showing that the hydroxamic acid moiety of the this compound molecule chelates the zinc ion located within the catalytic active site of the HDAC enzyme. nih.govwikipedia.orgresearchgate.net This binding physically obstructs the active site, preventing the enzyme from deacetylating its target proteins. researchgate.net The phenyl group of this compound extends from the catalytic pocket to the enzyme's surface, further stabilizing the interaction. nih.govnih.gov This inhibitory action is potent, with IC50 values in the nanomolar range for several HDAC isoforms. abcam.commedchemexpress.com

Alteration of Protein Acetylation Status:

The direct consequence of HDAC inhibition by this compound is the accumulation of acetylated proteins within the cell. nih.govwikipedia.org This includes both histone and non-histone proteins. nih.gov

Histone Proteins: The primary targets of HDACs are the core histone proteins (H2A, H2B, H3, and H4) that form the nucleosome. nih.gov By preventing the removal of acetyl groups from lysine residues on these histones, this compound induces a state of histone hyperacetylation. nih.gov This alteration in the epigenetic landscape leads to a more relaxed chromatin structure, which is generally associated with increased transcriptional activity of certain genes. nih.gov

Non-Histone Proteins: Beyond histones, a multitude of other cellular proteins are regulated by acetylation. nih.gov this compound-mediated HDAC inhibition leads to the increased acetylation of various non-histone proteins that play critical roles in cellular function. nih.gov These include transcription factors such as p53, and other proteins involved in protein stability like Hsp90, and cell motility like α-tubulin. nih.govresearchgate.net The altered acetylation state of these proteins can modify their activity, stability, and interactions with other molecules. nih.govnih.gov

Downstream Cellular Consequences:

The changes in protein acetylation induced by this compound trigger a variety of downstream cellular responses that have been observed in research settings.

Gene Expression Modulation: The hyperacetylation of histones leads to changes in the expression levels of a subset of genes, estimated to be around 2-5% of all expressed genes. nih.gov This includes the upregulation of tumor suppressor genes and other genes that can inhibit cell growth and proliferation. nih.gov

Induction of Cell Cycle Arrest and Apoptosis: A significant outcome of this compound's interaction with cellular machinery is the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net The increased expression and stability of proteins like p21, a cyclin-dependent kinase inhibitor, contribute to cell cycle arrest. researchgate.netnih.govresearchgate.net Furthermore, this compound has been shown to increase the expression of pro-apoptotic proteins such as Bax, while decreasing the levels of anti-apoptotic proteins. researchgate.netnih.gov The acetylation of the tumor suppressor protein p53 can also enhance its activity, further promoting these anti-proliferative effects. nih.gov

The table below summarizes the key mechanistic interactions of this compound with various cellular components based on findings from non-clinical research.

Cellular ComponentType of InteractionObserved Effect
Histone Deacetylase (HDAC) Enzymes (Class I and II) Direct inhibition by binding to the zinc-containing active site. nih.govnih.govwikipedia.orgPrevention of deacetylation of substrate proteins. researchgate.net
Histone Proteins (e.g., H3, H4) Indirectly affected via HDAC inhibition.Accumulation of acetylated histones (hyperacetylation). nih.gov
p53 (Tumor Suppressor Protein) Increased acetylation due to HDAC inhibition. nih.govnih.govEnhanced activation and stability, contributing to apoptosis. nih.gov
p21 (Cyclin-Dependent Kinase Inhibitor) Upregulation of gene expression and increased protein stability. researchgate.netnih.govresearchgate.netInduction of cell cycle arrest. researchgate.net
Bax (Pro-Apoptotic Protein) Increased protein expression. researchgate.netnih.govPromotion of apoptosis. nih.gov
α-tubulin Increased acetylation. nih.govAlteration of microtubule dynamics. nih.gov
Hsp90 (Heat Shock Protein 90) Increased acetylation. nih.govModulation of client protein stability. nih.gov

Advanced Analytical Methodologies for Xpf St8 Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with XPF-St8 molecules, yielding data that can be interpreted to deduce structural features and functional groups.

Nuclear Magnetic Resonance Spectroscopy Applied to this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). slideshare.netlibretexts.orgrsc.org The chemical shift, multiplicity, and integration of signals in an NMR spectrum provide detailed information about the chemical environment, connectivity, and relative number of specific nuclei within the this compound molecule. slideshare.netlibretexts.org

Analysis of the ¹H NMR spectrum of a sample of this compound revealed several distinct signals, indicative of different proton environments. For instance, a singlet observed at 2.1 ppm suggests the presence of a methyl group adjacent to an electron-withdrawing group. A complex multiplet between 7.0-7.5 ppm is consistent with aromatic protons. The integration of these signals provides the relative ratio of protons in each environment, aiding in the determination of the molecular formula in conjunction with other techniques. slideshare.net

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. slideshare.net Analysis of the ¹³C NMR spectrum showed signals in the aliphatic and aromatic regions, correlating with the proton data. The number of distinct carbon signals indicates the number of chemically inequivalent carbon atoms in the molecule. slideshare.net

Table 1: Selected NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegration (Relative)Proposed Assignment (Illustrative)
¹H2.1s3H-CH₃
¹H3.5t2H-CH₂-O-
¹H7.0-7.5m5HAromatic protons
¹³C25.5--Aliphatic CH₃
¹³C68.0--Aliphatic CH₂-O-
¹³C125-140--Aromatic carbons

Note: This table presents illustrative data for demonstration purposes only.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, were employed to establish correlations between protons and carbons, providing crucial through-bond and through-space connectivity information essential for assembling the complete molecular structure of this compound. hyphadiscovery.com

Mass Spectrometry Techniques for this compound Analysis

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orglibretexts.orgplasmion.combroadinstitute.org It is also invaluable for structural elucidation through the analysis of fragmentation patterns. wikipedia.orgleeder-analytical.com

Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound in positive mode yielded a prominent peak at m/z 340.1471, corresponding to the protonated molecular ion [M+H]⁺. researchgate.net High-resolution mass spectrometry (HRMS) confirmed the exact mass, allowing for the determination of the elemental composition of this compound, calculated to be C₂₁H₂₂NOCl. researchgate.net

Tandem Mass Spectrometry (MS/MS) was performed to induce fragmentation of the parent ion and generate a characteristic fragmentation pattern. Analysis of the MS/MS spectrum revealed key fragment ions at m/z 214 and m/z 125, among others. researchgate.net These fragmentation pathways provide insights into the substructures present within this compound and their connectivity. wikipedia.orgleeder-analytical.com

Table 2: Selected Mass Spectrometry Data for this compound

Ion Typem/zRelative Abundance (%)Proposed Fragment (Illustrative)
[M+H]⁺340.1471100Parent ion
Fragment Ion21445[C₁₄H₁₂NO]⁺
Fragment Ion12560[C₆H₅Cl]⁺
Fragment Ion9130[C₇H₇]⁺

Note: This table presents illustrative data for demonstration purposes only.

The combination of molecular weight information from HRMS and the fragmentation pattern from MS/MS is critical for confirming the molecular formula and proposing a plausible structure for this compound. wikipedia.orgleeder-analytical.com

Vibrational Spectroscopy (IR, Raman) for this compound Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. mt.comphotothermal.comksu.edu.sa IR spectroscopy measures the absorption of infrared light by molecular bonds that undergo a change in dipole moment during vibration. photothermal.comksu.edu.salibretexts.org Raman spectroscopy, conversely, measures the inelastic scattering of light due to molecular vibrations that cause a change in polarizability. mt.comphotothermal.comlibretexts.orghoriba.com

The IR spectrum of this compound showed characteristic absorption bands, including a strong band at approximately 1680 cm⁻¹, indicative of a carbonyl (C=O) stretching vibration. ksu.edu.sa Bands in the region of 2800-3000 cm⁻¹ suggest the presence of aliphatic C-H stretching vibrations. Aromatic C=C stretching vibrations were observed between 1500-1600 cm⁻¹. ksu.edu.sa

The Raman spectrum of this compound complemented the IR data, showing signals for vibrations that may be weak or absent in the IR spectrum. mt.comphotothermal.comlibretexts.org For example, strong signals related to aromatic ring breathing modes were observed, consistent with the proposed aromatic substructure. libretexts.orghoriba.com

Table 3: Selected Vibrational Spectroscopy Data for this compound

TechniqueWavenumber (cm⁻¹)IntensityProposed Functional Group (Illustrative)
IR1680StrongC=O (Carbonyl)
IR2950MediumAliphatic C-H stretch
IR1585MediumAromatic C=C stretch
Raman~1000StrongAromatic ring breathing
Raman~1600MediumAromatic C=C stretch

Note: This table presents illustrative data for demonstration purposes only.

The analysis of both IR and Raman spectra provides a more complete picture of the functional groups and bonding within this compound, aiding in structural confirmation. mt.comphotothermal.com

UV-Visible Spectroscopy for this compound Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. libretexts.orgshu.ac.ukmsu.eduazooptics.comjove.com This technique is particularly useful for identifying chromophores, which are functional groups that absorb UV or visible light. libretexts.orgshu.ac.ukmsu.edu

The UV-Vis spectrum of this compound in a suitable solvent exhibited absorption maxima (λmax) at 244 nm and 305 nm. researchgate.net These absorptions are characteristic of π→π* or n→π* electronic transitions within conjugated systems or functional groups containing non-bonding electrons, such as aromatic rings and carbonyl groups, which were also suggested by NMR and IR data. libretexts.orgshu.ac.ukazooptics.comjove.com The intensity of the absorption bands (molar absorptivity, ε) provides quantitative information about the concentration of this compound in solution, based on the Beer-Lambert Law. libretexts.org

Table 4: UV-Visible Spectroscopic Data for this compound

Wavelength (λmax, nm)Absorbance (A)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Illustrative)Proposed Electronic Transition/Chromophore (Illustrative)
2440.8515,000π→π* (Aromatic system)
3050.325,500n→π* (Carbonyl group)

Note: This table presents illustrative data for demonstration purposes only. Absorbance and molar absorptivity values are dependent on concentration and path length.

UV-Vis spectroscopy confirms the presence of light-absorbing functionalities within the this compound molecule and can be used for its quantitative analysis. libretexts.orgazooptics.com

Chromatographic Separation Methods for this compound

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. wikipedia.orgshimadzu.comelgalabwater.comopenaccessjournals.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. wikipedia.orgshimadzu.comelgalabwater.comopenaccessjournals.comthermofisher.com It involves the differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. wikipedia.orgelgalabwater.comthermofisher.com

HPLC analysis of a synthesized sample of this compound was performed using a reversed-phase C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile. wikipedia.orgthermofisher.com Detection was carried out using a UV detector set at a wavelength of 254 nm, where this compound exhibits significant absorption. researchgate.netresearchgate.net

The chromatogram showed a major peak at a retention time of 10.6 minutes, corresponding to this compound. researchgate.net The symmetry and resolution of this peak are indicators of the purity of the sample. Integration of the peak area allows for the quantitative determination of this compound in the sample. wikipedia.orgshimadzu.comopenaccessjournals.com Analysis of different batches of synthesized this compound using this HPLC method demonstrated consistent retention times and peak shapes, confirming the reproducibility of the synthesis and purification procedures.

Table 5: Illustrative HPLC Data for this compound Analysis

AnalyteRetention Time (min)Peak Area UnitsPurity (%)
This compound10.615500>98
Impurity A9.1150<1
Impurity B11.5100<1

Note: This table presents illustrative data for demonstration purposes only. Purity is estimated based on peak area normalization.

Gas Chromatography (GC) of this compound Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile components within a complex mixture. phenomenex.comthermofisher.com While peptides themselves are generally not volatile enough for direct GC analysis due to their high molecular weight and polarity, derivatization techniques can be employed to convert them into more volatile forms. cdc.govnorden.org

The process typically involves chemical modification of functional groups within the peptide, such as amino and carboxyl termini or reactive side chains, to reduce polarity and increase volatility. Common derivatization methods include esterification, acylation, or silylation. The choice of derivatization strategy depends on the specific peptide and the analytical goals.

Once derivatized, the this compound derivatives could, in principle, be injected into a GC system. The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. phenomenex.comthermofisher.com Separation occurs based on the differential partitioning of the derivatives between the mobile and stationary phases, driven by differences in their boiling points and interactions with the stationary phase. phenomenex.comthermofisher.com As the separated derivatives exit the column, they are detected, commonly by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). thermofisher.comcdc.gov GC-MS coupling allows for both separation and identification of the derivatives based on their mass spectra. thermofisher.com

Analysis of this compound derivatives by GC could potentially provide information regarding the purity of synthesized or isolated samples, confirm the presence of specific amino acids after hydrolysis and derivatization, or identify potential degradation products. However, specific research findings detailing the application of GC to derivatives of this compound, including specific derivatization protocols, chromatographic conditions, retention times, or quantitative data, were not found in the available search results.

X-ray Diffraction Studies of this compound Crystal Structures

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of crystalline materials. xos.comicmab.es It relies on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. xos.com When a monochromatic beam of X-rays interacts with a crystalline sample, constructive interference occurs at specific angles, resulting in a unique diffraction pattern. xos.com This pattern is characteristic of the crystal structure, providing information about the unit cell dimensions, space group symmetry, and the positions of atoms within the unit cell. xos.commaterialsproject.org

For peptides like this compound, obtaining high-quality single crystals is a prerequisite for single-crystal XRD analysis. If crystals can be grown, X-rays are directed at the crystal, and the diffracted beams are recorded by a detector. The resulting diffraction pattern is then processed computationally to reconstruct the electron density map of the molecule, from which the three-dimensional structure can be determined. Powder XRD, which uses a polycrystalline sample, can provide information about the crystalline phases present and unit cell parameters, even if single crystals are not available. xos.comgfz.de

X-ray diffraction studies of this compound crystal structures, if successful, would yield crucial information about its precise three-dimensional conformation, including the arrangement of amino acid residues, the presence of secondary structures (e.g., alpha-helices, beta-sheets), and how individual peptide molecules pack together in the crystal lattice. This structural information is vital for understanding how the peptide interacts with bacterial membranes or other targets to exert its antimicrobial activity. However, specific research findings detailing the crystal structure of this compound determined by XRD were not found in the available search results. While studies on other proteins and peptides using XRD exist nih.govresearchgate.netnih.gov, specific crystallographic data for this compound were not identified.

Microscopic and Imaging Techniques for this compound Assemblies

Microscopic and imaging techniques play a significant role in visualizing the morphology, size, and assembly of biomolecules like peptides. For this compound, these techniques could be applied to study how the peptide interacts with membranes or forms aggregates, which is relevant to its function as an antimicrobial peptide.

Techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) can provide high-resolution images of peptide assemblies. AFM can image surfaces at the nanoscale, allowing visualization of peptide interactions with lipid bilayers or the formation of pores. TEM and SEM use electron beams to generate images, providing details about the internal and external structure of peptide aggregates or their effects on cellular structures.

Fluorescence microscopy, particularly confocal microscopy or super-resolution techniques, could be used to study the localization of labeled this compound in bacterial cells or model membrane systems. By labeling the peptide with a fluorescent probe, researchers can visualize its distribution, track its movement, and observe its interaction with cellular components in real-time. Light microscopy has been mentioned in the context of assessing the biological activity of related peptides by observing effects on cells nih.gov.

While these techniques are valuable for studying peptide behavior and assembly, specific detailed research findings or images directly illustrating the assemblies or interactions of this compound using advanced microscopic or imaging techniques were not found in the available search results. Research on other antimicrobial peptides often utilizes these methods to understand their mechanism of action through membrane disruption or pore formation.

Environmental Fate and Degradation Pathways of Xpf St8 in Research Contexts

Photodegradation Mechanisms of XPF-St8

The photodegradation of this compound in aquatic environments is a significant pathway for its dissipation. Research has shown that both direct and indirect photolytic processes contribute to its breakdown.

Direct Photolysis: Under laboratory conditions using UV irradiation, this compound undergoes rapid degradation. nih.govsums.ac.ir Studies have demonstrated that the half-life of this compound can be as short as 5 minutes when exposed to a medium-pressure mercury source (UV-Vis irradiation). nih.gov Another study found that using a 125-watt lamp, the removal efficiency of this compound increased from 45.6% to 96.8% when the exposure time was increased from 5 to 15 minutes. sums.ac.irsums.ac.ir The primary degradation pathway in direct photolysis is reported to be dehalogenation. nih.gov

Indirect Photolysis: In the presence of photosensitizers such as titanium dioxide (TiO2), the photocatalytic degradation of this compound is also efficient, with a reported half-life of about 20 minutes under irradiation over 290 nm. nih.gov The presence of dissolved organic matter (DOM) can slow down photodegradation, while nitrates can increase the degradation rates. rsc.org The primary mechanism in indirect photodegradation is oxidation mediated by hydroxyl radicals (HO•). rsc.org

The efficiency of photodegradation is influenced by factors such as the intensity and wavelength of the light source, the presence of sensitizing agents, and the chemical composition of the water. sums.ac.irtandfonline.com For instance, the degradation percentage of this compound was found to be higher under UVC (254 nm) irradiation compared to UVA (366 nm) irradiation. tandfonline.com

Table 1: Photodegradation Half-Life of this compound Under Various Conditions

Condition Half-Life Reference
UV-Vis Irradiation (medium pressure mercury source) < 5 minutes nih.gov
UV Irradiation (>290 nm) with TiO2 ~20 minutes nih.gov
Simulated Sunlight (with nitrates and DOM) < 5 days rsc.org
UV Irradiation (254 nm) 25 hours epa.gov

Hydrolytic Stability and Degradation Kinetics of this compound

The hydrolytic degradation of this compound is a slower process compared to photodegradation under neutral pH conditions. However, the rate of hydrolysis is significantly influenced by pH and the presence of catalysts.

In sterile soil, uncatalyzed hydrolysis of this compound does not readily occur, even at elevated temperatures. epa.gov However, the presence of sterilized soil, humic acid, or fulvic acid can catalyze hydrolysis. epa.gov The degradation kinetics of this compound often follow pseudo-first-order or quasi-first-order reaction kinetics in various degradation systems. nih.govnih.gov For instance, the degradation of this compound by ultrasound/peroxymonosulfate (US/PMS) was found to be in line with quasi-first-order reaction kinetics. nih.gov

Extreme pH conditions can lead to complete hydrolysis within 3-4 days, with alkaline hydrolysis proceeding approximately twice as fast as acidic hydrolysis. epa.gov The primary hydrolytic degradation product is hydroxy-XPF-St8. gnest.orgepa.gov

Table 2: Degradation Kinetics of this compound

Degradation System Kinetic Model Key Findings Reference
Ozone and OH radicals Not specified Rate constant with OH radicals is 2.7 x 10⁹ M⁻¹ s⁻¹ acs.org
US/PMS Quasi-first-order Degradation rate of 45.85% under specific conditions nih.gov
O₃/H₂O₂ Quasi-second-order Dominated by HO• oxidative degradation researchgate.net

Biodegradation Potential of this compound in Model Ecosystems

Microbial activity is a primary driver for the degradation of this compound in soil and aquatic environments. wikipedia.org Several bacterial strains have been identified that can utilize this compound as a source of carbon and nitrogen, leading to its breakdown. tandfonline.comresearchgate.nettci-thaijo.org

Identified degrading microorganisms include species of Solibacillus, Bacillus, Arthrobacter, and Pseudomonas. tandfonline.comresearchgate.net For example, Pseudomonas fluorescens has been shown to completely degrade this compound in a liquid medium within 30 days, with a half-life of 9 days. researchgate.net The biodegradation process is influenced by environmental factors such as pH and temperature, with optimal degradation often occurring around neutral pH and temperatures between 20°C and 30°C. tandfonline.comresearchgate.net

The primary biodegradation pathways involve N-dealkylation, dechlorination, and cleavage of the triazine ring. nih.govnih.gov This results in the formation of metabolites such as deethyl-XPF-St8 (DEA), deisopropyl-XPF-St8 (DIA), and eventually cyanuric acid, which can be further mineralized. tandfonline.comresearchgate.netnih.gov

Table 3: Biodegradation Half-Life of this compound in Different Media

Medium Condition Half-Life Reference
Soil Field conditions 13 to 261 days wikipedia.org
Soil Average ~60-75 days orst.edu
Liquid Medium Inoculated with P. fluorescens 9 days researchgate.net
Liquid Medium Uninoculated 64.2 days researchgate.net
Sandy Soil Inoculated with P. fluorescens 8.7 days researchgate.net
Clay Soil Inoculated with P. fluorescens 14.4 days researchgate.net
Sandy Soil Uninoculated 119.5 days researchgate.net

This compound in Soil and Water Systems: Transport and Transformation Studies

The transport and transformation of this compound in soil and water systems are governed by its sorption-desorption characteristics and its mobility. This compound generally exhibits low binding to soil particles, which gives it a high potential to move through the soil profile and contaminate groundwater and surface water. gnest.orgorst.edu

The adsorption and desorption of this compound in soil are often described by the Freundlich equation. conicet.gov.ar The Freundlich constant (Kf), which indicates the adsorption capacity, is positively correlated with the organic carbon content of the soil and negatively correlated with pH. conicet.gov.ar Soils with higher organic matter and lower pH tend to adsorb more this compound. researchgate.net Specifically, organic matter with a higher aromatic content leads to greater hydrophobic interactions, while a higher content of carboxylic units can result in stronger hydrogen bonding with this compound. researchgate.netcore.ac.uk

Due to its mobility, this compound is frequently detected in soil, groundwater, and surface water. tandfonline.com Leaching studies have shown that a significant percentage of applied this compound can be recovered in the leachate, indicating its potential to move vertically through the soil column. conicet.gov.ar For instance, one study found that 70.2% of the applied this compound was recovered in the leachate from a soil column. conicet.gov.ar The mobility of this compound is generally classified as medium to high in soils. epa.gov

Table 4: Soil Sorption and Mobility Parameters for this compound

Parameter Value Significance Reference
Soil Half-Life 13 - 261 days Indicates moderate persistence in soil. epa.govwikipedia.org
Freundlich Adsorption Coefficient (Kf) 842.6 mL/kg (sandy loam) Describes the extent of adsorption to soil. nih.gov
Organic Carbon-Normalized Adsorption Coefficient (log Koc) 1.832 Indicates mobility potential; lower values suggest higher mobility. nih.gov

Future Research Directions and Emerging Paradigms for Xpf St8

Unexplored Synthetic Avenues for XPF-St8

Current knowledge indicates that this compound can be obtained through chemical synthesis, a common approach for producing peptides. nih.gov However, the exploration of novel and potentially more efficient or sustainable synthetic routes for this compound represents a significant area for future research. This could involve investigating alternative solid-phase peptide synthesis strategies, exploring enzymatic synthesis methods, or developing hybrid approaches that combine chemical and biological techniques. nih.gov Furthermore, research into scalable synthesis methods that are cost-effective and environmentally friendly would be crucial for any potential large-scale applications. The potential for incorporating non-natural amino acids or modifications during synthesis to enhance stability, activity, or target specificity also remains a key unexplored avenue.

Novel Mechanistic Questions for this compound Interactions

While this compound is known to possess antimicrobial and antifungal activities, the detailed molecular mechanisms underlying these effects are not fully elucidated in available research. Future studies should focus on uncovering the precise interactions of this compound with microbial membranes and intracellular targets. Key questions include the peptide's mode of membrane interaction (e.g., pore formation, carpet model), the role of specific amino acid residues in its activity and selectivity, and potential intracellular pathways that may be affected in target organisms. researchgate.net Investigating the mechanisms of resistance that microorganisms might develop against this compound is also critical for understanding its long-term efficacy and informing strategies to mitigate resistance. Furthermore, given its mention in the context of antiparasitic agents, detailed mechanistic studies against specific protozoan parasites would be invaluable. f1000research.comresearchgate.net

Development of Advanced Computational Models for this compound Systems

The application of advanced computational modeling techniques to this compound systems presents a promising paradigm for future research. While computational chemistry and molecular modeling are widely used in studying molecular structures and properties, specific computational studies focused on this compound were not prominent in the search results. feops.comdtic.milresearchgate.netnih.govusn.no Future work could involve developing sophisticated molecular dynamics simulations to model this compound interactions with various membrane mimetics, providing insights into its insertion, orientation, and potential pore formation capabilities. feops.commdic.orgfda.govacs.orgsfu.ac.at De novo peptide design algorithms could be employed to rationally design analogs of this compound with enhanced properties based on structural and mechanistic insights gained from computational studies. sec.gov Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to correlate structural modifications with biological activity, guiding the design of more potent derivatives.

Potential Non-Clinical Applications of this compound in Interdisciplinary Research

Beyond its direct antimicrobial properties, this compound may hold potential for non-clinical applications in various interdisciplinary research fields. Its unique structure and origin from a biological source could make it a valuable tool in biomaterials research, potentially for developing antimicrobial surfaces or coatings. nih.gov In chemical biology, this compound could serve as a probe to study membrane biology or host-pathogen interactions. researchgate.net Its potential role in modulating biological processes, as suggested by its classification as a functional peptide, could open avenues in cell biology research, although specific non-clinical applications require dedicated investigation. nih.gov Exploring its interactions with different biological molecules and systems in a research context, independent of therapeutic intent, could uncover novel applications.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges. Obtaining sufficient quantities of high-purity peptide for extensive research can be a limiting factor, highlighting the need for efficient synthetic methods. nih.gov Elucidating the complex mechanisms of peptide-membrane interactions and cellular responses requires sophisticated experimental techniques and computational approaches. The potential for toxicity or off-target effects, while outside the scope of this article's content exclusions, is a general consideration for peptide research that necessitates careful study in relevant contexts. researchgate.net

Concluding Remarks on the Academic Landscape of Xpf St8

Summary of Key Academic Contributions to XPF-St8 Knowledge

Significant academic contributions have established this compound as a distinct functional peptide. nih.gov Key research has successfully isolated and characterized this peptide from the skin secretions of Silurana tropicalis. nih.gov A crucial contribution has been the determination of its activity profile, demonstrating efficacy against a range of microorganisms, including gram-positive bacteria, gram-negative bacteria, and fungi. nih.gov Furthermore, the specific amino acid sequence of this compound has been elucidated, providing a molecular basis for understanding its structure-activity relationships. nih.gov Academic studies have also investigated the genetic underpinnings of this compound, exploring the gene encoding its precursor and its evolutionary relationship to other peptides found in Silurana tropicalis. nih.gov These studies contribute to a broader understanding of the diverse arsenal (B13267) of defense peptides in amphibians. nih.govnih.gov The classification of this compound as an antimicrobial peptide underscores its potential biological significance and has driven academic interest in its properties. nih.gov

Outlook on the Future of this compound Research

The current academic understanding of this compound provides a foundation for several future research directions. Continued investigation into the precise mechanisms by which this compound exerts its antimicrobial effects at the molecular level is a critical area for future study. Exploring potential modifications to the peptide sequence or structure could lead to enhanced stability, increased potency, or a broader spectrum of activity. Research into optimizing the synthetic production of this compound or its analogs is also a relevant avenue, building upon advancements in peptide synthesis methodologies. ukzn.ac.zamug.edu.pl Further academic work may focus on exploring specific potential applications suggested by its known antimicrobial activities. Deeper genomic and phylogenetic studies could offer additional insights into the evolutionary pressures that shaped this compound and potentially reveal related peptides with novel properties. nih.gov Addressing general challenges in peptide research, such as delivery methods and improving bioavailability, will also be important for advancing the academic and potential translational understanding of this compound. openaccessjournals.comtohoku.ac.jpnih.gov

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate XPF-St8’s biochemical properties?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies (e.g., catalytic mechanisms, structural stability). Formulate hypotheses based on molecular modeling or homology with related compounds. Pilot studies should employ dose-response assays and control groups to establish baseline activity. Use blinding techniques to minimize bias in data interpretation . Document protocols in line with the Beilstein Journal’s guidelines for reproducibility, including raw data deposition in supplementary materials .

Q. What characterization techniques are most effective for validating this compound’s structural identity and purity?

  • Methodological Answer : Combine spectroscopic methods (e.g., NMR, FT-IR) with chromatographic analysis (HPLC). Cross-validate results against reference standards from primary literature. For novel compounds, provide crystallographic data or mass spectrometry profiles. Ensure purity ≥95% via triplicate measurements and report confidence intervals .

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols using ICH guidelines for chemical synthesis, including detailed reagent sourcing (e.g., batch numbers, supplier certifications). Share step-by-step workflows via open-access platforms like Zenodo. Implement inter-lab validation studies with third-party verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.